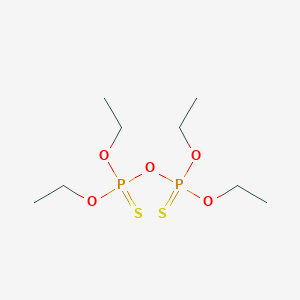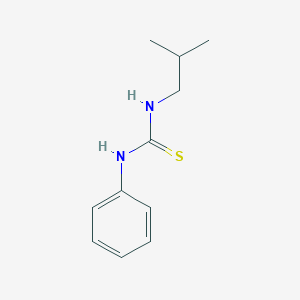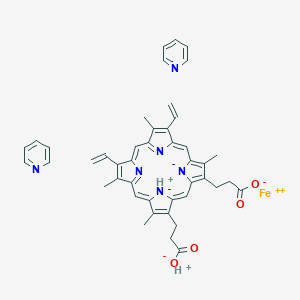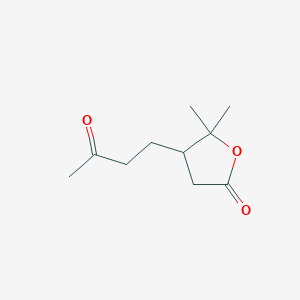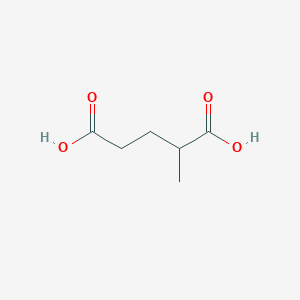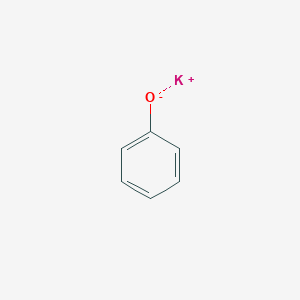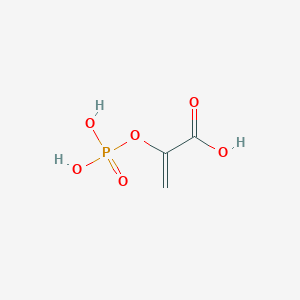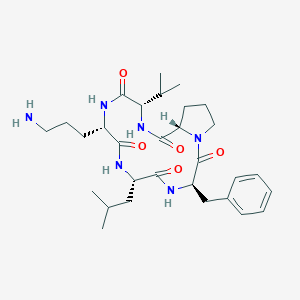
Cyclosemigramicidin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosemigramicidin S (CMS) is a cyclic lipodepsipeptide that is produced by the Gram-positive bacterium Streptomyces griseus. CMS has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor activities.
Wirkmechanismus
The mechanism of action of Cyclosemigramicidin S is not fully understood. However, it is believed that Cyclosemigramicidin S exerts its antibacterial activity by disrupting the bacterial cell membrane. Cyclosemigramicidin S has been shown to bind to the bacterial cell membrane and cause membrane depolarization, which leads to cell death. Additionally, Cyclosemigramicidin S has been found to inhibit the biosynthesis of macromolecules, such as DNA and RNA, in bacteria.
Biochemische Und Physiologische Effekte
Cyclosemigramicidin S has been found to exhibit several biochemical and physiological effects. Cyclosemigramicidin S has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Cyclosemigramicidin S has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Cyclosemigramicidin S has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclosemigramicidin S in lab experiments is its broad spectrum of biological activities. Cyclosemigramicidin S has been found to exhibit antibacterial, antifungal, and antitumor activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using Cyclosemigramicidin S in lab experiments is its complex synthesis method. The synthesis of Cyclosemigramicidin S is a multi-step process that requires expertise in organic chemistry.
Zukünftige Richtungen
For the study of Cyclosemigramicidin S include the development of new synthesis methods, investigation of the mechanism of action, and exploration of the physiological effects.
Synthesemethoden
The synthesis of Cyclosemigramicidin S is a complex process that involves the use of several chemical reactions. The first step in the synthesis of Cyclosemigramicidin S is the production of the precursor peptide, which is then cyclized to form the cyclic structure. The lipophilic tail is then added to the cyclic structure, followed by the attachment of the fatty acid chain. The final step in the synthesis of Cyclosemigramicidin S involves the purification of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclosemigramicidin S has been extensively studied for its various biological activities. The antibacterial activity of Cyclosemigramicidin S has been shown to be effective against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Cyclosemigramicidin S has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, Cyclosemigramicidin S has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer.
Eigenschaften
CAS-Nummer |
15207-28-0 |
|---|---|
Produktname |
Cyclosemigramicidin S |
Molekularformel |
C30H46N6O5 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C30H46N6O5/c1-18(2)16-22-27(38)34-23(17-20-10-6-5-7-11-20)30(41)36-15-9-13-24(36)28(39)35-25(19(3)4)29(40)32-21(12-8-14-31)26(37)33-22/h5-7,10-11,18-19,21-25H,8-9,12-17,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)/t21-,22-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
RPHUTEVRGNDHIP-GIDFYXQGSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



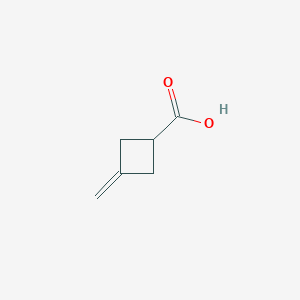
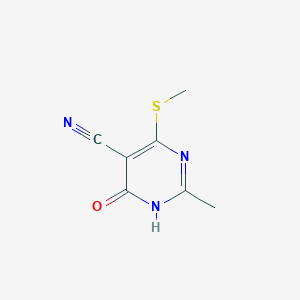
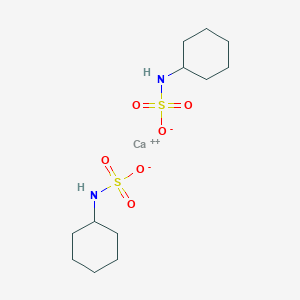
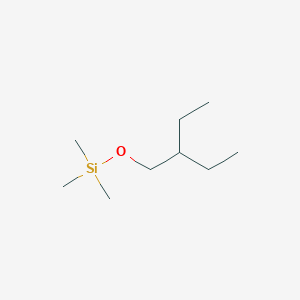
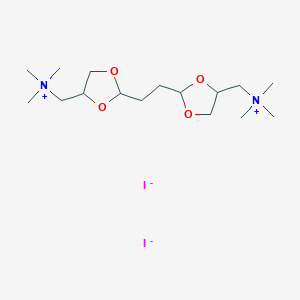
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
